An In-depth Technical Guide to 1-(5-Bromo-2-fluorophenyl)ethanone
An In-depth Technical Guide to 1-(5-Bromo-2-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, and safety information for 1-(5-Bromo-2-fluorophenyl)ethanone. This compound is a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2][3]
Chemical and Physical Properties
1-(5-Bromo-2-fluorophenyl)ethanone is a halogenated aromatic ketone.[4] Its key physicochemical properties are summarized in the table below, providing a foundational understanding of its characteristics.
| Property | Value | Source(s) |
| CAS Number | 198477-89-3 | [1][5][6] |
| Molecular Formula | C8H6BrFO | [2][3][5] |
| Molecular Weight | 217.04 g/mol | [2][3][5] |
| Melting Point | 42 °C | [1] |
| Boiling Point | 251 °C | [1][5] |
| Density | 1.535 g/cm³ | [1] |
| Flash Point | 106 °C | [1] |
| Physical Form | White to orange to green solid, pale yellow solid, or orange oil.[2][3] | |
| Solubility | Slightly soluble in water.[2][3][7] | |
| Storage | Sealed in a dry environment at room temperature.[1][8] | |
| Purity | Typically ≥98% | [5][8] |
| InChI Key | XNRQIHIOKXQSPG-UHFFFAOYSA-N | [3][8][9] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of 1-(5-Bromo-2-fluorophenyl)ethanone. The following table details its proton nuclear magnetic resonance (¹H NMR) and mass spectrometry (MS) data.
| Spectrum Type | Details | Source(s) |
| ¹H NMR | (300 MHz, CDCl₃): δ 7.98 (dd, J = 6.4, 2.6 Hz, 1H), 7.61 (ddd, J = 8.7, 4.3, 2.6 Hz, 1H), 7.05 (dd, J = 10.4, 8.7 Hz, 1H), 2.64 (d, J = 4.9 Hz, 3H). | [2][3] |
| ¹H NMR | (400 MHz, CDCl₃): δ 7.99 (dd, J = 6.4, 2.8 Hz, 1H), 7.63–7.59 (m, 1H), 7.05 (dd, J = 10.0, 10.0 Hz, 1H), 2.64 (d, J = 5.0 Hz, 3H). | [10] |
| Mass Spec. (ESI-MS) | m/z 217 [M+H]⁺ | [2][3] |
Synthesis and Experimental Protocols
1-(5-Bromo-2-fluorophenyl)ethanone is primarily synthesized through the Grignard reaction of a substituted benzamide (B126) with a methyl magnesium halide. The following protocols are derived from patented and documented procedures.
Protocol 1: Synthesis from 5-bromo-2-fluoro-N-methoxy-N-methylbenzamide
This is a common and high-yield method for producing the target compound.
Experimental Workflow:
Caption: Synthesis workflow for 1-(5-Bromo-2-fluorophenyl)ethanone.
Detailed Methodology:
-
A solution of 5-bromo-2-fluoro-N-methoxy-N-methylbenzamide (106 g, 404 mmol) in anhydrous tetrahydrofuran (B95107) (THF) (1.7 L) is prepared in a dry flask under a nitrogen atmosphere.[2][3]
-
A 3.0 M solution of methylmagnesium bromide in ether (270 mL, 808 mmol) is added slowly to the cooled solution.[2][3]
-
The reaction mixture is stirred at 0 °C for 6.5 hours.[2][3]
-
After the reaction is complete, the solution is carefully poured into 2N hydrochloric acid (1 L) and allowed to warm to room temperature.[2]
-
The product is extracted with ethyl acetate (2 x 1 L).[2][3]
-
The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate (500 mL) and brine (500 mL).[2][3]
-
The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product as an orange oil (85.2 g, 97% yield).[2][3]
Protocol 2: Alternative Synthesis and Purification
This protocol provides an alternative work-up and includes purification details.
Methodology:
-
A solution of 5-bromo-2-fluoro-N-methoxy-N-methylbenzamide (3.73 g, 14.2 mmol) in tetrahydrofuran (24 mL) is treated dropwise with a 3 M solution of methyl magnesium chloride in THF (5.69 mL, 17 mmol) at a temperature between 12–16 °C.[2]
-
After the addition is complete, the reaction mixture is heated to reflux.[2]
-
Upon completion, the reaction is quenched with a saturated ammonium (B1175870) chloride solution (25 mL) under ice cooling.[2]
-
The mixture is diluted with ethyl acetate (50 mL), and the aqueous layer is separated and re-extracted with an additional 50 mL of ethyl acetate.[2]
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[2]
-
The crude product is purified by column chromatography on silica (B1680970) gel (eluent: heptane/ethyl acetate = 4:1) to afford 1-(5-bromo-2-fluorophenyl)ethanone as a pale yellow solid (2.6 g, 84% yield).[2]
Reactivity and Applications in Drug Development
1-(5-Bromo-2-fluorophenyl)ethanone serves as a key building block in medicinal chemistry, primarily as an intermediate for the synthesis of more complex pharmaceutical agents.[1][2][3] The presence of the bromine and fluorine atoms, along with the ketone functional group, provides multiple reactive sites for further chemical modifications.
Caption: Role as a pharmaceutical intermediate.
The bromo- and fluoro-substituents can be utilized in various cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The ketone group can be involved in reactions such as reductions, aldol condensations, or the formation of imines and other derivatives, making this compound a versatile starting material in drug discovery pipelines.
Safety and Handling
Appropriate safety precautions must be taken when handling 1-(5-Bromo-2-fluorophenyl)ethanone. The available safety data is summarized below.
| Category | Information | Source(s) |
| GHS Pictogram | GHS07 (Exclamation mark) | [8] |
| Signal Word | Warning | [8] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [8][11] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). | [8][11] |
| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention. | [11][12] |
| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. | [11][12] |
| Handling | Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames. | [11][12][13] |
| Storage | Keep container tightly closed. Store in a cool, dry, and well-ventilated place. | [11][12][13] |
References
- 1. 1-(5-BROMO-2-FLUOROPHENYL)ETHANONE CAS#: 198477-89-3 [amp.chemicalbook.com]
- 2. 1-(5-BROMO-2-FLUOROPHENYL)ETHANONE | 198477-89-3 [chemicalbook.com]
- 3. 1-(5-BROMO-2-FLUOROPHENYL)ETHANONE CAS#: 198477-89-3 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. 198477-89-3 | 1-(5-Bromo-2-fluorophenyl)ethanone - Moldb [moldb.com]
- 6. 1-(5-Bromo-2-fluorophenyl)ethanone [oakwoodchemical.com]
- 7. 1-(5-BROMO-2-FLUOROPHENYL)ETHANONE CAS 198447-89-3 China Manufacturers Suppliers Factory Exporter [tianfuchem.com]
- 8. 1-(5-Bromo-2-fluorophenyl)ethanone | 198477-89-3 [sigmaaldrich.com]
- 9. Synthesis routes of 1-(5-Bromo-2-fluorophenyl)ethanone [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. kishida.co.jp [kishida.co.jp]
- 13. fishersci.com [fishersci.com]
